Cas no 109278-36-6 (7H-Furo[3',2':4,5]furo[2,3-c]xanthen-7-one,1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-, (2R,3aS,12cS)- (9CI))
![7H-Furo[3',2':4,5]furo[2,3-c]xanthen-7-one,1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-, (2R,3aS,12cS)- (9CI) structure](https://it.kuujia.com/scimg/cas/109278-36-6x500.png)
109278-36-6 structure
Nome del prodotto:7H-Furo[3',2':4,5]furo[2,3-c]xanthen-7-one,1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-, (2R,3aS,12cS)- (9CI)
7H-Furo[3',2':4,5]furo[2,3-c]xanthen-7-one,1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-, (2R,3aS,12cS)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Furo[3',2':4,5]furo[2,3-c]xanthen-7-one,1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-, (2R,3aS,12cS)- (9CI)
- 17-hydroxy-16,17-dihydrosterigmatocystin
- 1,2,3a,12c-Tetrahydro-2,8-dihydroxy-6-methoxy-7H-furo(3',2':4,5)furo(2,3-c)xanthen-7-one (2R-(2alpha,3abeta,12cbeta))-
- 17-Dhst
- 2,8-dihydroxy-6-methoxy-1,2,3a,12c-tetrahydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one
- 7H-Furo(3',2':4,5)furo(2,3-c)xanthen-7-one, 1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-, (2R-(2alpha,3abeta,12cbeta))-
- Hydroxydihydrosterigmatocystin
- 63324-97-0
- 109278-36-6
- CHEBI:185409
- 7H-Furo(3',2':4,5)furo(2,3-c)xanthen-7-one, 1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-
- 5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one
- DTXSID90911070
- Sterigmatocystin hemiacetal
-
- Inchi: InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3
- Chiave InChI: WRUJLZVXYZPNCL-UHFFFAOYSA-N
- Sorrisi: COC1C=C2C(C3CC(O)OC3O2)=C2OC3=CC=CC(O)=C3C(=O)C=12
Proprietà calcolate
- Massa esatta: 342.07392
- Massa monoisotopica: 342.073953
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 25
- Conta legami ruotabili: 1
- Complessità: 554
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 94.4
- XLogP3: 2.6
- Massa esatta: 342.073953
Proprietà sperimentali
- Densità: 1.566
- Punto di ebollizione: 616°Cat760mmHg
- Punto di infiammabilità: 231.6°C
- Indice di rifrazione: 1.692
- PSA: 94.45
7H-Furo[3',2':4,5]furo[2,3-c]xanthen-7-one,1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-, (2R,3aS,12cS)- (9CI) Letteratura correlata
-
1. Book reviews
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
109278-36-6 (7H-Furo[3',2':4,5]furo[2,3-c]xanthen-7-one,1,2,3a,12c-tetrahydro-2,8-dihydroxy-6-methoxy-, (2R,3aS,12cS)- (9CI)) Prodotti correlati
- 593-66-8(Iodoethene)
- 2680845-70-7(1-(prop-2-en-1-yloxy)carbonyl-decahydrocycloheptabpyrrole-3a-carboxylic acid)
- 22601-63-4(Bacitracin F (~75%))
- 763932-69-0(Tert-butyl N-1-(4-Hydroxyphenyl)ethylcarbamate)
- 1805375-24-9(Ethyl 2-bromo-3-(difluoromethyl)-4-methylpyridine-6-carboxylate)
- 2111465-25-7([1,2,4]triazolo[4,3-a]pyrazin-6-amine)
- 145864-65-9(1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-)
- 1181691-45-1(1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
- 2171748-70-0(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid)
- 895003-15-3(1-(2,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
